AkaLumine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

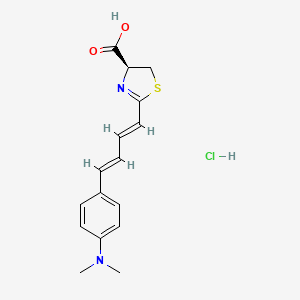

(4S)-2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S.ClH/c1-18(2)13-9-7-12(8-10-13)5-3-4-6-15-17-14(11-21-15)16(19)20;/h3-10,14H,11H2,1-2H3,(H,19,20);1H/b5-3+,6-4+;/t14-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCNKVAGZCXXHX-SSRSOBHISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC=CC2=NC(CS2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C=C/C2=N[C@H](CS2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AkaLumine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: A Synthetic Substrate for Enhanced Bioluminescence Imaging

AkaLumine hydrochloride is a synthetic analog of D-luciferin, the natural substrate for firefly luciferase (Fluc).[1][2][3] Its fundamental mechanism of action is to serve as a substrate in a luciferase-catalyzed oxidation reaction to produce light, a process known as bioluminescence.[1][4] Unlike its natural counterpart, this compound has been specifically engineered to generate near-infrared (NIR) light, with a maximum emission wavelength of approximately 677 nm.[1][3][5][6] This NIR emission is a critical feature, as light in this spectral window (650-900 nm) exhibits significantly reduced absorption by biological tissues, such as hemoglobin and water, allowing for deeper and more sensitive in vivo imaging.[1][5]

The efficiency of this reaction is further amplified when this compound is paired with Akaluc, a genetically engineered luciferase. Akaluc was developed through directed evolution of firefly luciferase to be a more efficient catalyst for this compound.[7][8] This optimized enzyme-substrate pairing, often referred to as the "AkaBLI" system, can produce bioluminescence signals that are 10 to over 100 times brighter than the conventional D-luciferin/luciferase system, particularly in deep tissue settings.[6][7][8] The enhanced signal intensity allows for the non-invasive detection of a small number of cells and the tracking of cellular activity over time in living animals.[5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound in comparison to other commonly used luciferin (B1168401) substrates.

| Parameter | AkaLumine-HCl | D-luciferin | CycLuc1 | Reference |

| Maximum Emission Wavelength (λmax) | 677 nm | ~578 nm | Not Specified | [1][2] |

| Tissue Penetration (8mm thick tissue) | ~8.3-fold higher than D-luciferin | Baseline | ~6.7-fold lower than AkaLumine-HCl | [1] |

| Relative Signal Intensity (in vivo, deep tissue) | Up to 100-fold higher than D-luciferin/Fluc | Baseline | Not Specified | [7] |

| Km for recombinant Fluc protein | 2.06 µM | Not Specified | Not Specified | [3] |

| Optimal Concentration for Maximal Signal (in vitro) | ~2.5 µM | >250 µM (not saturated) | >250 µM (not saturated) | [3] |

| Animal Model | Administration Route | Dose of AkaLumine-HCl | Comparator | Key Finding | Reference |

| Mice (LLC/luc subcutaneous tumor) | Intraperitoneal | 3.3 mM | D-luciferin (3.3 mM) | Significantly higher emission intensity | [5] |

| Mice (intracranial glioma) | Intraperitoneal | 25 mg/kg | D-luciferin (150 mg/kg) | >100-fold higher signal intensity | [7] |

| Mice (intravenous LLC/luc cells) | Intravenous | 5 mM | CycLuc1 (5 mM) | 3.3-fold increase in detection sensitivity | [1] |

| Drosophila | Oral (in food) | 1.0 mM | D-luciferin (1.0 mM) | ~5-fold greater signal | [2] |

Key Experimental Protocols

In Vitro Bioluminescence Assay

Objective: To quantify the bioluminescence signal from cells expressing luciferase with different substrates.

Methodology:

-

Cell Culture: Mouse lung cancer cells (LLC/luc) or other luciferase-expressing cell lines are cultured in appropriate media.

-

Plating: Cells are seeded into a 96-well plate at a density of approximately 4 x 10^5 cells per well.

-

Substrate Addition: this compound or D-luciferin is added to the wells at various concentrations (e.g., ranging from 2.5 µM to 250 µM). A solution of 5 mM ATP magnesium is also added to the cells.[3]

-

Image Acquisition: Bioluminescence imaging is performed using an IVIS Spectrum device or a similar cooled CCD camera-based imaging system.[7] Images are acquired continuously every 1-2 minutes with an exposure time of 2-5 seconds.

-

Data Analysis: The total bioluminescence radiance (photons/sec/cm²/sr) is quantified using analysis software such as Living Image.[7] Baseline correction is performed by subtracting the signal from parental cells not expressing luciferase.

In Vivo Bioluminescence Imaging of Subcutaneous Tumors

Objective: To non-invasively monitor the growth of subcutaneous tumors in live animals.

Methodology:

-

Tumor Cell Implantation: Luciferase-expressing cancer cells (e.g., 3 x 10^5 LLC/luc cells) are suspended in a solution like PBS and mixed with an equal volume of Geltrex.[1] The cell suspension is then injected subcutaneously into the flank of the mice.

-

Substrate Administration: Once tumors are established, mice are intraperitoneally injected with this compound (e.g., 25 mg/kg) or D-luciferin (e.g., 150 mg/kg).[7]

-

Anesthesia: Mice are anesthetized with isoflurane (B1672236) during the imaging procedure.

-

Image Acquisition: Imaging is performed using an IVIS Spectrum imager. Images are acquired every 2 minutes with an exposure time of 1 minute.[7] The maximal signal obtained is used for analysis.

-

Data Analysis: The bioluminescence signal intensity is quantified over the tumor region and can be tracked over time to monitor tumor growth or response to therapy.

Visualizations

Caption: The enzymatic reaction pathway of this compound.

Caption: A typical experimental workflow for in vivo bioluminescence imaging.

References

- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In living color: seeing cells from outside the body with synthetic bioluminescence | RIKEN [riken.jp]

AkaLumine Hydrochloride: A Technical Guide to a Near-Infrared Luciferin Analog

For Researchers, Scientists, and Drug Development Professionals

AkaLumine hydrochloride is a synthetic luciferin (B1168401) analog that has emerged as a powerful tool in bioluminescence imaging (BLI). Its unique properties, most notably its near-infrared (NIR) light emission, offer significant advantages for deep-tissue in vivo imaging, enabling researchers to monitor biological processes with enhanced sensitivity and accuracy. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of this compound.

Chemical Structure and Properties

This compound, chemically known as (S)-2-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-4,5-dihydrothiazole-4-carboxylic acid hydrochloride, is a water-soluble salt of the AkaLumine free base.[1][2] Its structure is characterized by a thiazolecarboxylic acid core linked to a dimethylaminophenyl butadienyl side chain.

Below is a 2D representation of the chemical structure of this compound:

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | (S)-2-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-4,5-dihydrothiazole-4-carboxylic acid hydrochloride | [1] |

| Synonyms | AkaLumine HCl, TokeOni | [1][2] |

| CAS Number | 2558205-28-8 | [1] |

| Molecular Formula | C₁₆H₁₉ClN₂O₂S | [1][3] |

| Molecular Weight | 338.85 g/mol | [1][4] |

| Exact Mass | 338.0856 u | [1] |

| Appearance | Solid powder | [1] |

| Purity | ≥90% (HPLC) | [2] |

| Bioluminescence Peak | 677 nm | [1][5][6] |

| Km for Fluc | 2.06 µM | [1][4][5] |

| Solubility (Water) | <40 mM | [2][6] |

| Solubility (DMSO) | 120 mg/mL (354.14 mM) | [4] |

| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store dry and protected from light. | [1][4] |

Mechanism of Action and Signaling Pathway

This compound functions as a substrate for firefly luciferase (Fluc) and its engineered variants, such as Akaluc.[5][7] The underlying mechanism is a bioluminescent reaction that mirrors the native luciferin-luciferase system but with a significant red shift in the emitted light. This near-infrared emission is crucial for in vivo applications as it penetrates biological tissues more effectively than the light produced by D-luciferin (emission peak ~562 nm).[6]

The bioluminescence reaction is an oxidative process catalyzed by luciferase. In the presence of adenosine (B11128) triphosphate (ATP) and magnesium ions (Mg²⁺), AkaLumine is converted to an adenylate intermediate. Subsequent oxidation of this intermediate by molecular oxygen leads to the formation of an excited-state oxyluciferin analog, which then decays to its ground state, releasing energy in the form of light.[6]

The following diagram illustrates the simplified workflow of AkaLumine-based bioluminescence imaging.

Experimental Protocols and Methodologies

The following are generalized protocols for the application of this compound in common experimental settings, based on information from various suppliers and research articles.

In Vitro Cell-Based Assays

This protocol outlines the use of this compound for detecting luciferase expression in cultured cells.

-

Cell Preparation:

-

Culture cells expressing firefly luciferase or a variant thereof in a 96-well plate.

-

A typical cell density is 2 x 10⁵ cells per well, suspended in 100 µL of a suitable buffer like PBS or serum-free medium.[5]

-

-

Reagent Preparation:

-

Prepare a stock solution of this compound. It can be dissolved in deionized water or DMSO.[4] For example, a 40 mg/mL stock solution can be prepared by dissolving 40 mg of this compound in 1 mL of solvent.[4]

-

Prepare a working solution of this compound at a concentration ranging from 1 µM to 100 µM.[5] The optimal concentration may vary depending on the cell type and luciferase expression level, with maximal signals often achieved at concentrations as low as 2.5 µM.[5]

-

If required, prepare a 5 mM solution of ATP with magnesium.[5]

-

-

Luminescence Measurement:

In Vivo Animal Imaging

This protocol provides a general guideline for using this compound for bioluminescence imaging in animal models, such as mice.

-

Animal Preparation:

-

Substrate Administration:

-

Bioluminescence Imaging:

-

Following substrate administration, imaging can be performed. The time to peak signal may vary depending on the administration route and the biological question. For IP injection, imaging is often performed around 15 minutes post-injection.[9]

-

Use an in vivo imaging system equipped to detect near-infrared signals.[7]

-

Set the imaging parameters, such as exposure time, field of view, and binning, and keep them consistent for longitudinal studies.[7]

-

Acquire images at multiple time points to capture the peak signal.[7]

-

Conclusion

This compound represents a significant advancement in bioluminescence imaging technology. Its near-infrared emission spectrum allows for highly sensitive detection of biological targets in deep tissues, making it an invaluable tool for preclinical research in areas such as oncology, neuroscience, and infectious disease.[1][6][7] The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.

References

- 1. medkoo.com [medkoo.com]

- 2. TokeOni | Bioluminescent Substrates | Tocris Bioscience [tocris.com]

- 3. This compound | C16H19ClN2O2S | CID 124203055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Fluorescein analogs | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

The Advent of Near-Infrared Bioluminescence: A Technical Guide to the Discovery and Development of AkaLumine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bioluminescence imaging (BLI) has become an indispensable tool in preclinical research, enabling the non-invasive monitoring of cellular and molecular processes in living subjects. However, the utility of the conventional D-luciferin/firefly luciferase system is limited by the suboptimal tissue penetration of its yellow-green light emission. This technical guide provides an in-depth overview of the discovery, development, and properties of AkaLumine hydrochloride, a synthetic luciferin (B1168401) analog that generates near-infrared (NIR) light, thereby offering significantly enhanced sensitivity for deep-tissue imaging. We will detail its chemical characteristics, mechanism of action, synthesis, and key experimental protocols, presenting quantitative data in structured tables and illustrating critical pathways and workflows with diagrams.

Introduction: Overcoming the Limitations of Conventional Bioluminescence

The firefly luciferase (Fluc)-catalyzed oxidation of D-luciferin is a cornerstone of in vivo imaging, producing light that can be detected externally to track biological events. The emitted light, however, has a maximum wavelength (λmax) of approximately 562 nm.[1] Light in this region of the spectrum is readily absorbed and scattered by biological tissues, particularly by hemoglobin and melanin, which significantly attenuates the signal from deep-tissue sources.[1] This limitation spurred the development of novel luciferin analogs with red-shifted emission spectra, aiming to move into the "optical window" of biological tissues (roughly 650-900 nm), where light absorption is minimized, allowing for greater penetration and detection sensitivity.[1]

The Discovery of AkaLumine: A Red-Shifted Solution

A significant breakthrough in this area was the development of AkaLumine, a synthetic luciferin analog designed to produce light in the near-infrared spectrum.[2] The key structural modification in AkaLumine compared to D-luciferin is the extension of the π-conjugated system, which is responsible for the substantial red-shift in its emission spectrum.[3] This innovation laid the groundwork for a new generation of bioluminescence imaging with unprecedented sensitivity for deep-tissue applications.

To address the poor water solubility of the AkaLumine free base, which limited its in vivo applicability, the hydrochloride salt, this compound, was synthesized. This salt form exhibits greatly enhanced solubility in aqueous solutions, making it a practical and effective substrate for in vivo studies.[2]

Chemical and Physical Properties

This compound possesses distinct chemical and physical properties that contribute to its superiority for in vivo imaging compared to the traditional D-luciferin.

| Property | This compound | D-luciferin | CycLuc1 |

| Chemical Name | (4S)-2-[(1E,3E)-4-[4-(Dimethylamino)phenyl]-1,3-butadien-1-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid hydrochloride | (4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | - |

| Molecular Formula | C₁₆H₁₉ClN₂O₂S · xHCl[4] | C₁₁H₈N₂O₃S₂ | - |

| Molecular Weight | 338.85 g/mol (free base)[4] | 280.3 g/mol | - |

| Maximum Emission Wavelength (λmax) | ~677 nm[1][3] | ~562 nm[1] | - |

| Kₘ for Firefly Luciferase | 2.06 μM[5] | - | - |

| Solubility in Water | >10 mg/mL[4] | - | - |

Mechanism of Action: The Bioluminescent Reaction

The bioluminescence of this compound is generated through a reaction catalyzed by firefly luciferase, following a mechanism analogous to that of D-luciferin. The process can be broken down into two main steps:

-

Adenylation: In the presence of adenosine (B11128) triphosphate (ATP) and magnesium ions (Mg²⁺), the carboxylic acid group of AkaLumine is adenylated by firefly luciferase to form an AkaLumine-AMP intermediate.[3]

-

Oxidative Decarboxylation: This intermediate then reacts with molecular oxygen, leading to oxidative decarboxylation and the formation of an excited-state oxyluciferin analog. As this molecule returns to its ground state, it releases a photon of light in the near-infrared spectrum.[3]

The AkaBLI System: Enhancing the Signal

To further amplify the signal from AkaLumine, researchers developed an engineered firefly luciferase mutant named "Akaluc."[6] Through directed evolution, Akaluc was optimized to use AkaLumine more efficiently than the native firefly luciferase, resulting in a bioluminescent signal that can be up to 1,000 times brighter.[6] This combination, known as the AkaBLI system, enables unprecedented sensitivity, allowing for the detection of single cells in deep tissues of freely moving animals.[6]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving the synthesis of the AkaLumine free base followed by its conversion to the hydrochloride salt. The synthesis of the AkaLumine free base was first reported by Iwano et al. in Tetrahedron in 2013.[7]

Step 1: Synthesis of AkaLumine Free Base (Based on the likely synthetic route)

-

Reaction: Condensation of 4-(dimethylamino)cinnamaldehyde with (S)-2-cyanothiazolidine-4-carboxylic acid.

-

Reagents and Solvents: 4-(dimethylamino)cinnamaldehyde, (S)-2-cyanothiazolidine-4-carboxylic acid, a suitable base (e.g., piperidine (B6355638) or pyridine), and a solvent such as ethanol (B145695) or methanol.

-

Procedure:

-

Dissolve 4-(dimethylamino)cinnamaldehyde and (S)-2-cyanothiazolidine-4-carboxylic acid in the chosen solvent.

-

Add the base catalyst to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the AkaLumine free base.

-

Step 2: Synthesis of this compound from AkaLumine Free Base [2]

-

Reagents and Solvents: AkaLumine free base, 4 M HCl in Dioxane, Ethyl acetate (B1210297).

-

Procedure:

-

Suspend the AkaLumine free base (e.g., 20 mg, 0.066 mmol) in a suitable solvent.

-

Add 4 M HCl in Dioxane (e.g., 0.5 ml) to the suspension.

-

Vortex the mixture for 10 minutes.

-

Centrifuge the mixture to pellet the precipitate.

-

Separate the supernatant and wash the precipitate with ethyl acetate three times.

-

Dry the precipitate under vacuum to obtain this compound.

-

In Vitro Bioluminescence Assay[5]

-

Cell Preparation: Plate cells expressing firefly luciferase (e.g., 2x10⁵ cells/well) in a 96-well plate.

-

Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mM in water or DMSO). Prepare a solution of ATP and magnesium (e.g., 5 mM).

-

Assay Procedure:

-

To each well, add this compound to the desired final concentration (e.g., 1-100 µM).

-

Add the ATP/magnesium solution.

-

Immediately measure the bioluminescence using a luminometer or an in vivo imaging system.

-

In Vivo Bioluminescence Imaging[5]

-

Animal Models: Use animal models (e.g., mice) with cells expressing firefly luciferase, typically introduced via subcutaneous or orthotopic injection.

-

Substrate Administration: Administer this compound via intraperitoneal (IP) injection. The typical dose can range, but a concentration of around 30 mM in a 100-200 µL injection volume has been reported.[7]

-

Imaging: Anesthetize the animals and place them in an in vivo imaging system. Acquire images at various time points post-injection (e.g., starting at 15 minutes) to determine the peak signal.

Advantages and Applications

The primary advantage of this compound is its ability to generate NIR light, which leads to:

-

Increased Deep-Tissue Sensitivity: The longer wavelength light is less absorbed and scattered by tissues, allowing for the detection of signals from deeper within the body, such as the lungs and brain.[2]

-

Higher Signal-to-Noise Ratio: Reduced tissue autofluorescence in the NIR region contributes to a better signal-to-noise ratio.

-

Brain Penetrance: this compound has been shown to cross the blood-brain barrier, enabling high-fidelity imaging of neural activity.[6]

These advantages have made this compound and the AkaBLI system invaluable for a wide range of research applications, including:

-

Oncology: Tracking tumor growth, metastasis, and response to therapy.[6]

-

Neuroscience: Monitoring neural activity and gene expression in the brain.[6]

-

Immunology: Following the trafficking and fate of immune cells.

-

Stem Cell Research: Tracking the engraftment and differentiation of transplanted stem cells.[6]

Conclusion

The discovery and development of this compound represent a significant advancement in the field of bioluminescence imaging. By shifting the emission spectrum into the near-infrared window, this synthetic luciferin analog has overcome a major limitation of the conventional D-luciferin system, enabling researchers to visualize cellular and molecular events in deep tissues with unprecedented sensitivity. The continued development of novel luciferin analogs and engineered luciferases, building on the foundation laid by AkaLumine, promises to further expand the capabilities of in vivo imaging and provide deeper insights into the complexities of biology and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aka Lumine | 1176235-08-7 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

A Technical Deep Dive: AkaLumine Hydrochloride vs. D-luciferin for Advanced Bioluminescence Imaging

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of AkaLumine hydrochloride and D-luciferin, two key substrates in the field of bioluminescence imaging. We will explore their core mechanisms, comparative performance, and detailed experimental protocols to inform substrate selection for sensitive and quantitative in vivo studies.

Bioluminescence imaging (BLI) has become an indispensable tool in preclinical research, enabling the non-invasive monitoring of biological processes in living subjects. The foundational components of the most common BLI system are a luciferase enzyme and its corresponding luciferin (B1168401) substrate. The oxidation of the luciferin, catalyzed by the luciferase, results in the emission of light, which can be detected and quantified. For decades, D-luciferin has been the gold standard substrate for firefly luciferase (Fluc). However, the advent of synthetic luciferin analogs, such as this compound, has opened new avenues for enhanced sensitivity, particularly for deep-tissue imaging.

Core Principles and Signaling Pathway

The fundamental principle of bioluminescence involving firefly luciferase and its substrates is an ATP-dependent oxidative decarboxylation. In the presence of ATP and magnesium ions, luciferase adenylates the luciferin substrate. This activated intermediate then reacts with molecular oxygen, leading to the formation of a transient, high-energy dioxetanone. The decomposition of this intermediate releases carbon dioxide and produces an excited-state oxyluciferin, which then decays to its ground state by emitting a photon of light.[1][2][3]

Comparative Analysis of Substrate Properties

The choice between D-luciferin and this compound hinges on their distinct physicochemical and spectral properties, which translate to significant differences in performance, especially in in vivo applications.

| Property | D-luciferin | This compound | References |

| Emission Maximum (λmax) | ~562 nm (yellow-green) | ~677 nm (near-infrared) | [4][5] |

| Tissue Penetration | Lower, due to absorption by hemoglobin and melanin | 5 to 8.3-fold higher than D-luciferin | [4] |

| Optimal Luciferase | Wild-type Firefly Luciferase (Fluc) | Engineered Firefly Luciferase (Akaluc) for maximal brightness | [6][7] |

| In Vivo Signal Intensity | Standard | >40-fold higher than D-luciferin with Fluc; up to 100-fold higher with Akaluc | [4][7][8] |

| Solubility | Water-soluble | High water solubility (<40 mM) | [4] |

| Substrate Concentration for Max Signal | Dose-dependent increase | Maximal signals at very low concentrations | [4][9] |

| Background Signal | Minimal | Potential for higher background signals in some tissues (e.g., liver) | [9] |

In-Depth Performance Comparison

Spectral Properties and Tissue Penetration: The most significant advantage of this compound is its near-infrared (NIR) light emission.[5] Biological tissues, particularly hemoglobin and melanin, strongly absorb light in the yellow-green spectrum where D-luciferin emits.[4] The red-shifted emission of AkaLumine falls within the "optical window" of biological tissues, resulting in significantly less attenuation and allowing for the detection of signals from deeper anatomical locations.[4][5] Studies have shown that AkaLumine bioluminescence has 5 to 8.3 times greater penetration through tissue sections compared to D-luciferin.[4]

Signal Brightness and Sensitivity: In combination with its engineered luciferase partner, Akaluc, the AkaLumine system (often referred to as AkaBLI) can generate signals that are up to 100 times brighter in vivo than the traditional D-luciferin/Fluc system.[7][8] Even with wild-type Fluc, AkaLumine has demonstrated over 40-fold higher signal intensity in subcutaneous tumor models compared to D-luciferin at the same concentration.[4] This enhanced brightness allows for the detection of smaller numbers of cells, making it particularly advantageous for studies involving early tumor development, metastasis, or tracking of rare cell populations.[7]

Pharmacokinetics and Dosing: this compound has been shown to produce maximal signals at very low concentrations, with its effectiveness being less dose-dependent compared to D-luciferin.[4][9] This characteristic can be beneficial in reducing the amount of substrate required per experiment. However, it is important to note that some studies have reported higher background signals in certain tissues, such as the liver, with AkaLumine, which could be a consideration for specific experimental models.[9]

Experimental Protocols

Detailed and consistent experimental protocols are critical for obtaining reliable and reproducible bioluminescence imaging data. Below are generalized, yet detailed, methodologies for in vitro and in vivo experiments comparing D-luciferin and this compound.

In Vitro Plate-Based Luminescence Assay

This protocol is designed to compare the light output of cells expressing a luciferase reporter when treated with either D-luciferin or this compound.

Methodology:

-

Cell Preparation: Seed cells stably expressing firefly luciferase (or Akaluc) in a 96-well, opaque-walled plate at a desired density (e.g., 1 x 10⁴ cells/well). Culture the cells overnight in standard growth medium.

-

Substrate Preparation:

-

D-luciferin: Prepare a stock solution (e.g., 30 mg/mL) in sterile, nuclease-free water.[10] For the assay, dilute the stock solution in cell culture medium to the desired final concentration (e.g., 150 µg/mL or 250 µM).[7][10]

-

This compound: Prepare a stock solution (e.g., 2.5 mg/mL) in sterile water or PBS.[7][11] Dilute to the desired final concentration (e.g., 250 µM) in cell culture medium.[7]

-

-

Luminescence Measurement:

-

Just prior to imaging, remove the growth medium from the wells and replace it with the medium containing the prepared substrate.

-

Immediately place the plate in a plate reader with luminescence detection capabilities or an in vivo imaging system.

-

Acquire images at various time points (e.g., every 1-2 minutes for 20 minutes) to determine the peak signal.[7]

-

-

Data Analysis: Quantify the light output from each well as total flux (photons/second). Compare the signal intensity and kinetics between the two substrates.

In Vivo Bioluminescence Imaging in a Xenograft Mouse Model

This protocol outlines a typical experiment to compare the efficacy of D-luciferin and this compound for imaging subcutaneous tumors in mice.

Methodology:

-

Animal Model Preparation: Subcutaneously implant luciferase-expressing tumor cells into the flank of immunocompromised mice. Allow tumors to grow to a predetermined size (e.g., 50-100 mm³).

-

Substrate Preparation:

-

Imaging Procedure:

-

Anesthetize the mice using isoflurane (B1672236) or another appropriate anesthetic.

-

Administer the prepared substrate via intraperitoneal (IP) injection.[7][12]

-

Place the mouse in the imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum).

-

Acquire a series of images over time to capture the peak of the bioluminescent signal. For IP injections, the peak signal for D-luciferin is typically 10-20 minutes post-injection, while for AkaLumine it may vary.[4][12] It is recommended to perform a kinetic study for each new model.[12]

-

If comparing both substrates in the same animal, ensure a sufficient washout period between administrations (e.g., 4 hours after D-luciferin injection before administering AkaLumine).[4]

-

-

Data Analysis:

-

Define a region of interest (ROI) over the tumor area.

-

Quantify the bioluminescent signal within the ROI as total flux (photons/second/cm²/steradian).

-

Compare the signal intensity, signal-to-noise ratio, and kinetics between the two substrates.

-

Conclusion and Future Perspectives

This compound represents a significant advancement in bioluminescence imaging technology. Its near-infrared emission and superior brightness, especially when paired with the Akaluc luciferase, provide researchers with a powerful tool for highly sensitive deep-tissue imaging. While D-luciferin remains a robust and cost-effective option for many applications, particularly for superficial targets, AkaLumine offers distinct advantages for studies requiring the detection of low cell numbers or deep-seated biological processes. The choice between these two substrates should be guided by the specific requirements of the experimental model, including the location and nature of the target, the required sensitivity, and budgetary considerations. As research continues to push the boundaries of in vivo imaging, the development and application of novel luciferin analogs like AkaLumine will undoubtedly play a pivotal role in advancing our understanding of complex biological systems.

References

- 1. goldbio.com [goldbio.com]

- 2. Molecular Design of d-Luciferin-Based Bioluminescence and 1,2-Dioxetane-Based Chemiluminescence Substrates for Altered Output Wavelength and Detecting Various Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 6. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ohsu.edu [ohsu.edu]

- 11. Glycogen engineering improves the starvation resistance of mesenchymal stem cells and their therapeutic efficacy in pulmonary fibrosis | eLife [elifesciences.org]

- 12. sites.duke.edu [sites.duke.edu]

A Technical Guide to the Spectral Properties of AkaLumine Hydrochloride Emission

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral properties of AkaLumine hydrochloride, a near-infrared (NIR) emitting luciferin (B1168401) analog. Its unique characteristics offer significant advantages for deep-tissue in vivo imaging compared to traditional bioluminescent substrates like D-luciferin. This document details its emission profile, quantum efficiency, and the experimental protocols required for its characterization, providing a comprehensive resource for professionals in biomedical research and drug development.

Core Spectral and Kinetic Properties

This compound is a synthetic luciferin analog designed for bioluminescence imaging (BLI). When catalyzed by firefly luciferase (Fluc), it undergoes an oxidation reaction that produces light in the near-infrared spectrum.[1][2] This red-shifted emission is a critical advantage for in vivo applications, as light in this spectral window (approximately 650-900 nm) experiences significantly lower absorption by endogenous chromophores like hemoglobin and melanin, allowing for greater tissue penetration and higher sensitivity for detecting signals from deep within a subject.[1][2][3]

Data Presentation: Comparative Spectral Properties

The following table summarizes the key spectral and kinetic parameters of this compound in comparison to other common luciferins.

| Parameter | AkaLumine-HCl | D-luciferin | CycLuc1 |

| Emission Maximum (λmax) with native Fluc | 675-677 nm[1][2][4][5] | 562 nm[1][2] | 604 nm[1] |

| Emission Maximum (λmax) with Akaluc | ~650 nm[2] | N/A | N/A |

| Quantum Yield (Φ) | 4.0 ± 0.5% (for d-AkaLumine)[2] | ~48% (at pH 8.0)[2] | Not Available |

| Michaelis Constant (Km) for Fluc | 2.06 μM[2] | Not Available | Not Available |

| Solubility (in water) | <40 mM[1] | Not Available | Not Available |

Bioluminescent Reaction and Imaging Workflow

The generation of light from AkaLumine-HCl follows a classic enzyme-substrate reaction. This process is the foundation for all its applications in bioluminescence imaging, both in vitro and in vivo.

Bioluminescent Signaling Pathway

The fundamental reaction involves the enzyme luciferase catalyzing the oxidation of the substrate AkaLumine-HCl, which leads to the creation of an excited-state product that emits a photon upon returning to its ground state.

Caption: The luciferase-catalyzed oxidation of AkaLumine-HCl.

General In Vivo Imaging Workflow

For in vivo studies, AkaLumine-HCl is administered to an animal model engineered to express luciferase in specific cells or tissues. The emitted NIR light is then captured and quantified using a highly sensitive imaging system.

Caption: Standard workflow for in vivo bioluminescence imaging.

Experimental Protocols

Accurate characterization of AkaLumine-HCl's spectral properties requires specific and controlled experimental procedures.

Protocol for Measuring Bioluminescence Emission Spectrum

This protocol details the steps to measure the emission spectrum of AkaLumine-HCl both in vitro and in vivo.

Objective: To determine the peak emission wavelength (λmax) of the AkaLumine-HCl bioluminescent reaction.

A. In Vitro Measurement

-

Cell Culture: Culture cells expressing firefly luciferase to >80% confluency.

-

Reagent Preparation: Prepare a stock solution of AkaLumine-HCl.

-

Measurement Setup: Use a fluorescence spectrophotometer or a plate reader with spectral scanning capabilities. For a spectrophotometer, use a cuvette with a suitable volume (e.g., 200 µl).[6]

-

Reaction Initiation: Add the luciferase-expressing cells to the cuvette, followed by the AkaLumine-HCl substrate to initiate the reaction.[6]

-

Data Acquisition: Immediately begin spectral scanning. Set the instrument parameters to measure luminescence across a wavelength range of at least 500 nm to 800 nm.[4][6] Set an appropriate gate time (e.g., 200 ms) and emission slit width (e.g., 20 nm).[6]

-

Analysis: Plot the bioluminescence intensity against wavelength to identify the λmax.

B. In Vivo Measurement

-

Animal Model: Use a mouse bearing a subcutaneous tumor of luciferase-expressing cells (e.g., LLC/luc).[1]

-

Substrate Administration: Intraperitoneally inject the AkaLumine-HCl solution into the mouse.[1]

-

Imaging System: Place the anesthetized mouse in an in vivo imaging system (IVIS) equipped with a series of bandpass filters (e.g., 18-20 filters covering a range from 500 nm to 840 nm).[1][7]

-

Spectral Imaging: Acquire a sequence of images, one for each bandpass filter.[7]

-

Data Analysis: For a defined region of interest over the tumor, measure the photon flux for each filtered image. Plot the flux against the central wavelength of the filter to reconstruct the emission spectrum and determine the in vivo λmax.[7]

Caption: Workflow for determining the bioluminescence emission spectrum.

Protocol for Determining Michaelis Constant (Km)

This protocol is used to determine the affinity of luciferase for AkaLumine-HCl.

Objective: To calculate the Km value, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).

-

Reagent Preparation: Prepare a solution of recombinant firefly luciferase enzyme and a series of AkaLumine-HCl solutions at varying concentrations (e.g., from 0.1 µM to 100 µM).[1]

-

Reaction Setup: In a multi-well plate, combine the luciferase enzyme with each concentration of the AkaLumine-HCl substrate.

-

Luminescence Measurement: Use a luminometer to measure the integrated bioluminescence intensity for each reaction well.

-

Data Analysis: Plot the initial reaction velocity (bioluminescence intensity) against the substrate concentration.

-

Calculation: Transform the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). The Km and Vmax values can be determined from the intercepts and slope of the resulting linear plot.[1]

Conclusion

This compound represents a significant advancement in bioluminescence imaging technology. Its near-infrared emission profile, characterized by a peak at approximately 677 nm, overcomes the limitations of tissue attenuation associated with shorter wavelength emitters like D-luciferin.[1][2] While its quantum yield is lower than that of D-luciferin, the superior tissue penetration of its emitted photons results in a higher signal-to-noise ratio for deep-tissue applications.[2] When paired with the engineered enzyme Akaluc, the resulting AkaBLI system can produce a signal that is 100 to 1,000 times brighter than conventional systems, enabling unprecedented sensitivity for non-invasive in vivo imaging.[4][8] The detailed protocols and compiled data in this guide provide a foundational resource for researchers aiming to leverage the powerful capabilities of AkaLumine-HCl in their work.

References

- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aka Lumine | 1176235-08-7 | Benchchem [benchchem.com]

- 3. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. medilumine.com [medilumine.com]

- 6. static.igem.org [static.igem.org]

- 7. spiedigitallibrary.org [spiedigitallibrary.org]

- 8. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Labyrinth of Aqueous Formulation: A Technical Guide to the Solubility and Stability of AkaLumine Hydrochloride

For Immediate Release

[City, State] – [Date] – In the intricate world of bioluminescence imaging, the success of in vivo and in vitro studies hinges on the meticulous preparation and stability of luciferin (B1168401) analogs. AkaLumine hydrochloride, a potent substrate for firefly luciferase that emits near-infrared light, offers unparalleled sensitivity for deep-tissue imaging. However, its effective use is intrinsically linked to its behavior in aqueous buffer systems. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering crucial data and protocols for researchers, scientists, and drug development professionals to ensure the reliability and reproducibility of their experimental outcomes.

Executive Summary

This document delves into the critical physicochemical properties of this compound, with a primary focus on its solubility in various solvents and its stability profile. While specific quantitative data on its stability in a range of pH buffers is not extensively available in the public domain, this guide compiles existing solubility data and outlines best practices for storage and handling. Furthermore, it provides detailed, generalized experimental protocols for determining solubility and assessing stability, which can be adapted for specific laboratory settings. Visual diagrams illustrating the firefly luciferase signaling pathway and a typical experimental workflow for stability testing are also included to facilitate a deeper understanding of the principles and procedures involved.

Solubility Profile of this compound

This compound exhibits significantly improved aqueous solubility compared to its free base counterpart, a key advantage for its application in biological assays. The following table summarizes the available quantitative data on its solubility in common laboratory solvents. It is recommended to use sonication to aid dissolution in aqueous solutions.

| Solvent System | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| Water (H₂O) | 25 - <40 | 73.78 - <118.03 | Sonication is recommended.[1] |

| Dimethyl Sulfoxide (DMSO) | 120 | 354.14 | Sonication is recommended.[1] |

| Saline | 3.57 | 10.54 | Requires sonication. |

| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 4 | ≥ 11.80 | Clear solution. |

| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 4 | ≥ 11.80 | Clear solution.[2] |

Table 1: Solubility of this compound in Various Solvents.

Stability of this compound: Considerations and Best Practices

Key Stability Factors:

-

pH: The stability of luciferin analogs can be pH-dependent. While specific data for this compound is lacking, it is advisable to prepare solutions in buffers with a pH that is optimal for the luciferase enzyme activity, typically in the neutral to slightly alkaline range (pH 7-8).

-

Light: this compound is photosensitive. Exposure to light can lead to degradation and a subsequent decrease in bioluminescent signal. Therefore, it is crucial to protect all solutions from light by using amber vials or wrapping containers in aluminum foil.

-

Temperature: For long-term storage, this compound powder should be kept at -20°C or -80°C. Stock solutions, once prepared, should be stored at -20°C for short-term use (up to one month) or at -80°C for longer periods (up to six months). It is recommended to prepare solutions fresh whenever possible.[2]

-

Oxidation: The bioluminescence reaction itself is an oxidative process. To prevent premature degradation, it is advisable to use degassed solvents for solution preparation, although this is not always standard practice.

Experimental Protocols

The following sections provide detailed, albeit generalized, protocols for determining the solubility and stability of this compound. These should be adapted and validated for specific experimental conditions.

Protocol for Solubility Determination

This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound powder

-

Selected solvents (e.g., purified water, phosphate-buffered saline pH 7.4)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Analytical balance

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Centrifuge

Procedure:

-

Add an excess amount of this compound powder to a series of vials.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

-

Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring that solid material remains undissolved.

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).

-

Calculate the solubility in mg/mL or mM.

Protocol for Stability Assessment in Different pH Buffers

This protocol describes a general procedure for evaluating the stability of this compound in various pH buffers over time using HPLC.

Materials:

-

This compound stock solution of known concentration

-

A series of buffers at different pH values (e.g., pH 4.0, 7.0, 9.0)

-

HPLC system with a suitable detector (e.g., UV or fluorescence)

-

C18 HPLC column

-

Mobile phase (e.g., a mixture of acetonitrile (B52724) and a buffer)

-

Temperature-controlled incubator or water bath

-

Amber vials

Procedure:

-

Prepare a working solution of this compound by diluting the stock solution in each of the selected pH buffers to a final concentration suitable for HPLC analysis.

-

Dispense aliquots of each solution into amber vials and seal them.

-

Store the vials at a constant temperature (e.g., 25°C or 37°C).

-

At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each vial.

-

Analyze the samples immediately by HPLC to determine the concentration of the remaining this compound.

-

Monitor for the appearance of any degradation peaks in the chromatogram.

-

Plot the concentration of this compound as a function of time for each pH condition.

-

Calculate the degradation rate constant (k) and the half-life (t₁/₂) for each pH.

Visualizing the Core Mechanisms and Workflows

To further aid researchers, the following diagrams, generated using the DOT language, illustrate the fundamental signaling pathway of this compound and a logical workflow for its stability assessment.

Caption: Bioluminescent pathway of this compound.

Caption: Experimental workflow for stability assessment.

Conclusion

This compound stands as a superior substrate for sensitive, deep-tissue bioluminescence imaging. A thorough understanding of its solubility and stability is indispensable for its effective application. This guide provides a foundational understanding of these properties, offering both compiled data and actionable protocols. While a comprehensive, publicly available dataset on its stability in various buffers is currently limited, the provided guidelines on storage and handling, coupled with the outlined experimental procedures, empower researchers to optimize their use of this compound and ensure the integrity of their scientific investigations. Further in-house stability studies are recommended for specific buffer systems and experimental conditions to guarantee the highest level of data quality.

References

A Technical Guide to Near-Infrared Bioluminescence Imaging with AkaLumine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Barriers of Conventional Bioluminescence Imaging

Bioluminescence imaging (BLI) is a powerful and widely adopted modality in preclinical research for non-invasively monitoring cellular and molecular processes within a living organism.[1] The technique relies on the detection of light produced by a luciferase enzyme during the oxidation of a luciferin (B1168401) substrate.[2] The most common system utilizes firefly luciferase (FLuc) and its substrate, D-luciferin, which emits light with a spectral peak around 562 nm.[1][2]

A significant limitation of this conventional system is the poor penetration of visible light through biological tissues.[1] Key components like hemoglobin and water strongly absorb light in the 400-600 nm range, leading to substantial signal attenuation.[3][4] This "tissue barrier" restricts the sensitivity of BLI, particularly for deep-tissue targets, making it challenging to accurately quantify biological processes in internal organs like the brain, lungs, or liver.[3][5]

To circumvent this, researchers have focused on developing bioluminescent systems that emit light in the near-infrared (NIR) window (650-900 nm), where tissue absorption is minimized.[4] A groundbreaking solution in this area is the synthetic luciferin analog, AkaLumine , and its corresponding engineered luciferase, Akaluc .[3][6] This guide provides a comprehensive overview of the advantages, quantitative performance, and experimental protocols associated with the AkaLumine-based NIR bioluminescence system.

The AkaLumine/Akaluc System: A Brighter, Deeper View

The AkaLumine system represents a significant leap forward in BLI technology. It consists of two key components:

-

AkaLumine: A synthetic analog of D-luciferin.[3] Its hydrochloride salt, AkaLumine-HCl , was developed to address the poor water solubility of the original compound, making it highly suitable for in vivo applications.[2] When AkaLumine-HCl reacts with firefly luciferase, it produces a NIR-shifted light emission with a peak wavelength of approximately 677 nm.[2][4]

-

Akaluc: An engineered variant of firefly luciferase.[3] Developed through directed evolution, Akaluc is specifically optimized to use AkaLumine as its substrate, resulting in a dramatically brighter signal compared to the reaction between native FLuc and AkaLumine.[3][6] The combined AkaLumine/Akaluc system, often referred to as AkaBLI , can produce a signal that is 100 to 1000 times brighter than the conventional FLuc/D-luciferin system in vivo.[7][8]

The fundamental mechanism of light production is analogous to the native firefly system, involving the luciferase-mediated oxidation of the luciferin substrate in the presence of ATP and oxygen.

Core Advantages of Near-Infrared Bioluminescence with AkaLumine

The shift to NIR light emission provides several distinct and quantifiable advantages over the traditional D-luciferin system.

Superior Tissue Penetration

The primary advantage of the AkaLumine system is its ability to generate light that can travel more effectively through biological tissue. The ~677 nm emission peak falls squarely within the "optical window" where light absorption by hemoglobin and water is significantly reduced.[4] This results in less signal attenuation and allows for the detection of bioluminescent sources from much deeper within the body.[2][9]

Dramatically Increased Detection Sensitivity

The combination of enhanced tissue penetration and, particularly with the Akaluc enzyme, a brighter intrinsic reaction leads to a substantial increase in detection sensitivity.[6] This allows researchers to:

-

Detect much smaller numbers of cells. The AkaBLI system has demonstrated the ability to detect even single cells in deep tissues like the lung.[10]

-

Monitor biological events with greater accuracy in deep-seated organs, such as tracking glioma expansion in the brain.[6][11]

-

Obtain robust signals from tissues that are notoriously difficult to image, with reports of a 1500-fold increase in detection sensitivity in the brain compared to the D-luciferin/FLuc reaction.[12]

High Efficacy at Low Substrate Concentrations

AkaLumine-HCl achieves maximal or near-maximal signal output at significantly lower concentrations than D-luciferin.[2][10] While the signal from D-luciferin is often dose-dependent, AkaLumine-HCl can produce a strong and stable signal even at low doses.[2][13] This characteristic is advantageous as it can reduce the amount of substrate required per experiment and minimize potential variations in signal due to heterogeneous substrate bioavailability across different tissues.[2][14]

Favorable Pharmacokinetics for In Vivo Imaging

AkaLumine-HCl exhibits a relatively long half-life in serum (~40 minutes), which contributes to a more stable, glow-type reaction in vivo.[13][14] This sustained signal is beneficial for experimental design, allowing for a wider time window to acquire images without significant signal decay and enabling more consistent quantitative analysis across multiple subjects.[2][14]

Quantitative Data Summary

The performance advantages of AkaLumine and the AkaBLI system are evident in the quantitative data compiled from multiple studies.

| Parameter | D-luciferin / FLuc | AkaLumine-HCl / FLuc | AkaLumine-HCl / Akaluc (AkaBLI) | Reference(s) |

| Peak Emission Wavelength (λmax) | ~562 nm | ~677 nm | ~650-677 nm | [2][3][15] |

| Tissue Penetration | Baseline | 5 to 8.3-fold higher than D-luciferin | Significantly higher than D-luciferin | [2][9] |

| Relative Signal Intensity (in vivo) | Baseline | >40-fold higher (subcutaneous) | 100 to 1000-fold higher (deep tissue) | [2][7][16] |

| Effective Substrate Concentration | High, dose-dependent | Low, saturates quickly | Low, saturates quickly | [2][10][13] |

| Water Solubility | Good | High (as HCl salt) | High (as HCl salt) | [2][3] |

Note: Performance metrics can vary based on the animal model, cell type, luciferase expression levels, and imaging equipment.

Experimental Protocols

The following are generalized protocols for utilizing AkaLumine-HCl in bioluminescence imaging. Researchers should optimize these protocols for their specific experimental setup and cell lines.

Protocol for In Vitro Cell-Based Assay

This protocol describes the measurement of bioluminescence from luciferase-expressing cells in culture.

-

Cell Preparation: a. Plate cells expressing either Firefly Luciferase (FLuc) or Akaluc in an opaque-walled multi-well plate (e.g., 96-well white plate) to prevent crosstalk. b. Culture cells to the desired confluency. The number of cells will directly impact signal intensity.[10]

-

Substrate Preparation: a. Prepare a stock solution of AkaLumine-HCl in sterile, nuclease-free water or PBS. A typical stock concentration is 10-30 mM.[8] b. Dilute the stock solution in cell culture medium to the desired final working concentration. For AkaLumine-HCl, concentrations as low as 2.5-25 µM can yield strong signals.[2][8] For comparison, D-luciferin is often used at 150-250 µM.[11][17]

-

Bioluminescence Measurement: a. Remove the old medium from the cells and add the medium containing the prepared AkaLumine-HCl. b. Immediately place the plate in a plate-reading luminometer or a BLI system (e.g., IVIS Spectrum). c. Acquire images. Typical exposure times for in vitro assays range from 2 seconds to 1 minute.[11][17]

-

Data Analysis: a. Use the accompanying software (e.g., Living Image) to define regions of interest (ROIs) over the wells. b. Quantify the signal as total photon flux or radiance (photons/sec or photons/sec/cm²/sr).

Protocol for In Vivo Animal Imaging

This protocol outlines the steps for performing BLI on a mouse model with luciferase-expressing cells.

-

Animal and Cell Preparation: a. Implant luciferase-expressing cells into the mouse model (e.g., subcutaneously, intravenously, or orthotopically). Allow sufficient time for tumors or cell populations to establish as required by the experimental design.[16] b. Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

-

Substrate Preparation and Administration: a. Prepare a sterile solution of AkaLumine-HCl in saline or PBS. A typical concentration for injection is 30 mM.[8] b. Administer the AkaLumine-HCl solution to the mouse. Intraperitoneal (i.p.) injection is common.[11][16] A typical dose is 25 mg/kg or a volume of 100-200 µL of a 30 mM solution.[8][11] c. Note: If comparing with D-luciferin, a 4-hour interval between injections is recommended to allow the signal from the first substrate to diminish completely.[2][4]

-

Bioluminescence Imaging: a. Place the anesthetized mouse inside the imaging chamber of the BLI system (e.g., IVIS). b. Acquire images. Imaging can begin shortly after injection and continue over time to capture peak signal. The signal from AkaLumine-HCl is often stable and sustained.[14] c. Typical imaging parameters for in vivo work are an exposure time of 1 minute, medium binning, and an open emission filter to collect all emitted photons.[11][17] For spectral analysis, specific emission filters (e.g., 660 nm, 680 nm) can be used.[2]

-

Data Analysis: a. Use the imaging software to draw ROIs around the areas of expected signal (e.g., tumor site, specific organs). b. Quantify the bioluminescent signal as total photon flux or radiance. c. For longitudinal studies, ensure consistent ROI placement and imaging parameters across all time points.

Key Considerations and Limitations

While the AkaLumine system offers profound advantages, researchers should be aware of certain considerations:

-

Background Signal: Some studies have reported a low-level, non-specific signal from the liver region in naïve mice injected with AkaLumine-HCl.[10][12][18] This should be considered when imaging targets in or near the liver.

-

Toxicity: The use of AkaLumine-HCl, which is prepared in an acidic solution, may raise concerns about toxicity with repeated, long-term administration.[12] However, studies involving oral administration in fly models showed no noticeable toxicity.[3]

-

Cost and Availability: As a synthetic analog, the cost and availability of AkaLumine-HCl may differ from that of the more widely produced D-luciferin.

Conclusion

The development of AkaLumine and the engineered Akaluc luciferase marks a pivotal advancement in the field of bioluminescence imaging. By shifting the emission spectrum into the near-infrared window, this system effectively overcomes the primary obstacle of light attenuation by biological tissues. The resulting improvements in tissue penetration and detection sensitivity empower researchers to visualize and quantify biological processes with unprecedented clarity and accuracy, especially in deep-tissue contexts. For drug development professionals and scientists studying complex diseases in animal models, the AkaLumine/Akaluc system provides a more robust, sensitive, and quantitative tool for non-invasive, longitudinal analysis.

References

- 1. Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 5. biorxiv.org [biorxiv.org]

- 6. academic.oup.com [academic.oup.com]

- 7. asianscientist.com [asianscientist.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. electronicspecifier.com [electronicspecifier.com]

- 10. Firefly luciferase offers superior performance to AkaLuc for tracking the fate of administered cell therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 038888 - CAG-LSL-KZ-Akaluc Strain Details [jax.org]

- 16. In living color: seeing cells from outside the body with synthetic bioluminescence | RIKEN [riken.jp]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the AkaLumine-Akaluc Bioluminescence System

The field of in vivo imaging has been significantly advanced by the development of bioluminescent reporter systems. Among these, the AkaLumine-Akaluc system has emerged as a powerful tool for sensitive, non-invasive, and longitudinal monitoring of biological processes in deep tissues. This guide provides a comprehensive overview of the core components, mechanism, quantitative performance, experimental protocols, and applications of this next-generation bioluminescence technology, intended for researchers, scientists, and professionals in drug development.

Core Components and Mechanism

The AkaLumine-Akaluc system is comprised of two key components: a synthetic luciferin (B1168401) analog, AkaLumine, and an engineered luciferase enzyme, Akaluc. This system was designed to overcome the limitations of the traditional D-luciferin and firefly luciferase (Fluc) system, namely the suboptimal tissue penetration of the emitted light.

AkaLumine is a firefly luciferin analog that, when utilized as a substrate for luciferase, generates a near-infrared (NIR) light emission.[1][2] Its hydrochloride salt, AkaLumine-HCl, is often used to improve water solubility.[3] The emission peak of the light produced from the reaction of AkaLumine is in the NIR window, where biological tissues have minimal light absorption by hemoglobin and water, allowing for significantly improved deep-tissue imaging.[1][4]

Akaluc is a mutant of firefly luciferase that was developed through directed evolution to specifically enhance the brightness of the bioluminescent reaction with AkaLumine.[1][5] It contains 28 amino acid substitutions relative to the wild-type firefly luciferase.[6] This engineered enzyme, when paired with AkaLumine, results in a bioluminescence signal that is substantially brighter than the conventional D-luciferin/Fluc system, particularly in in vivo applications.[1][5]

The fundamental mechanism of the AkaLumine-Akaluc system is analogous to that of other luciferase-based systems. In the presence of adenosine (B11128) triphosphate (ATP) and oxygen, Akaluc catalyzes the oxidative decarboxylation of AkaLumine, resulting in the emission of photons.

Quantitative Performance Data

The superiority of the AkaLumine-Akaluc system over the conventional D-luciferin-Fluc system is evident in its quantitative performance metrics.

| Parameter | AkaLumine-Akaluc System | D-luciferin-Fluc System | Reference(s) |

| Peak Emission Wavelength | ~675 nm | ~560 nm | [1][4] |

| In Vitro Brightness | ~10-40 times brighter | Standard | [5][7] |

| In Vivo Brightness | 100-1000 times brighter | Standard | [1][4] |

| Tissue Penetration | High (Near-Infrared) | Low (Green-Yellow) | [1][5] |

Table 1: Comparison of AkaLumine-Akaluc and D-luciferin-Fluc Systems. This table highlights the key performance differences between the two bioluminescent systems.

| Property | Value | Reference(s) |

| Chemical Name | (4S)-2-[(1E,3E)-4-[4-(Dimethylamino)phenyl]-1,3-butadien-1-yl]-4,5-dihydro-4-thiazolecarboxylic acid hydrochloride | [7] |

| Molecular Weight | 302.39 (Free Base) | [7] |

| Formula | C₁₆H₁₈N₂O₂S·xHCl | [7] |

| Purity | ≥90% | [7] |

| Solubility | Soluble to 5 mg/ml in water with gentle warming and to 10 mg/ml in DMSO. | [7] |

Table 2: Properties of AkaLumine-HCl. This table provides key physicochemical properties of the AkaLumine substrate.

| Application | AkaLumine-Akaluc Detection Limit | D-luciferin-Fluc Detection Limit | Reference(s) |

| In Vitro Cell Detection | As low as 5 cells | ~500 cells | [8] |

| In Vivo Glioma Tracking | As few as 5,000 transplanted cells | >100,000 cells | [1] |

Table 3: In Vivo Detection Sensitivity. This table showcases the enhanced sensitivity of the AkaLumine-Akaluc system in detecting small numbers of cells.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of the AkaLumine-Akaluc system. Below are generalized protocols for key experiments.

In Vitro Luciferase Assay for Akaluc Expression Validation

-

Cell Culture: Culture cells engineered to express Akaluc in an appropriate medium.

-

Cell Seeding: Seed the cells in a white-walled, clear-bottom 96-well plate at a desired density (e.g., 4 x 10⁵ cells per well).

-

Substrate Preparation: Prepare a working solution of AkaLumine-HCl in an appropriate solvent (e.g., water or DMSO).

-

Substrate Addition: Add the AkaLumine-HCl solution to each well to the final desired concentration.

-

Luminescence Measurement: Immediately measure the bioluminescence signal using a plate reader or a cooled CCD camera system.

In Vivo Bioluminescence Imaging

-

Cell Line Preparation: Engineer the cells of interest to express Akaluc, for example, using a lentiviral vector.

-

Animal Model: Implant the Akaluc-expressing cells into the animal model (e.g., intracranial injection for glioma models or intravenous injection for metastasis models).

-

Substrate Administration: Prepare a sterile solution of AkaLumine-HCl (e.g., 2.5 mg/ml in water or 30 mM).[4][5] Administer the substrate to the animal via an appropriate route (e.g., intraperitoneal injection or oral gavage).

-

Anesthesia: Anesthetize the animal to prevent movement during imaging.

-

Imaging: Place the animal in a light-tight imaging chamber equipped with a cooled CCD camera. Acquire images at specified time points post-substrate administration.

-

Data Analysis: Quantify the bioluminescent signal from the region of interest using appropriate software.

Visualization of System Advantages

The primary advantage of the AkaLumine-Akaluc system is its ability to overcome the light attenuation properties of biological tissues.

Applications in Research and Drug Development

The high sensitivity and deep-tissue imaging capabilities of the AkaLumine-Akaluc system have led to its adoption in a variety of research and drug development applications.

-

Oncology: This system is extensively used for the sensitive tracking of cancer cell proliferation, metastasis, and response to therapy.[5] For instance, it has enabled the visualization of glioma expansion in the brain and the detection of minimal residual disease in breast cancer models.[5][8] The ability to detect very small numbers of cancer cells is particularly valuable for studying early-stage tumor growth and recurrence.[5]

-

Gene Expression Monitoring: The AkaLumine-Akaluc system serves as a highly sensitive reporter for monitoring gene expression dynamics in vivo.[3][9] Studies in Drosophila have demonstrated its utility in the non-invasive, temporal tracking of gene expression in deep tissues and in a small number of cells.[3][9]

-

Neuroscience: The brain-penetrant nature of AkaLumine allows for high-fidelity imaging of neural activity deep within the brain of freely moving animals, a feat that was challenging with previous bioluminescent systems.[1][4]

-

Cell-Based Therapies: While some studies suggest advantages for the traditional Fluc system in specific contexts of systemically administered cell therapies[10], the high sensitivity of the AkaLumine-Akaluc system holds promise for tracking the fate and biodistribution of locally administered therapeutic cells.

-

Protein-Protein Interactions: The development of split-Akaluc reconstitution assays enables the study of protein-protein interactions in deep tissues, offering a powerful tool for cell signaling research.[11]

Advantages and Considerations

Advantages:

-

Superior Brightness: The system produces a significantly brighter signal than conventional systems, enhancing detection sensitivity.[1][4]

-

Near-Infrared Emission: The red-shifted light emission allows for improved penetration through biological tissues, enabling imaging of deep-seated cells and organs.[4][5]

-

High Sensitivity: The system can detect a very small number of cells, making it ideal for studying early-stage disease and minimal residual disease.[1][8]

-

Non-invasive and Longitudinal Imaging: Like other bioluminescence methods, it allows for the repeated imaging of the same animal over time, reducing the number of animals required for a study and providing dynamic data.

Considerations:

-

Substrate Cost: The cost of the AkaLumine substrate is currently higher than that of D-luciferin, which may be a consideration for large-scale or long-term studies.[5]

-

System-Specific Optimization: As with any reporter system, optimal results require careful optimization of experimental parameters, such as substrate concentration and timing of administration.

Conclusion

The AkaLumine-Akaluc bioluminescence system represents a significant advancement in in vivo imaging technology. Its enhanced brightness, near-infrared light emission, and high sensitivity provide researchers and drug developers with an unparalleled ability to non-invasively visualize and quantify biological processes deep within living organisms. As the technology continues to be refined and applied to new research areas, it is poised to further accelerate our understanding of complex biological systems and the development of novel therapeutics.

References

- 1. Aka Lumine | 1176235-08-7 | Benchchem [benchchem.com]

- 2. AkaLumine | Aka Lumine | Luciferase Substrate | TargetMol [targetmol.com]

- 3. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. academic.oup.com [academic.oup.com]

- 6. 038888 - CAG-LSL-KZ-Akaluc Strain Details [jax.org]

- 7. rndsystems.com [rndsystems.com]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Firefly luciferase offers superior performance to AkaLuc for tracking the fate of administered cell therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Advent of AkaLumine Hydrochloride: A Technical Guide to Brighter, Deeper In Vivo Imaging

For researchers, scientists, and professionals in drug development, the quest for more sensitive and accurate in vivo imaging modalities is perpetual. Traditional bioluminescence imaging (BLI), while a cornerstone of preclinical research, has long been hampered by the limited tissue penetration of light emitted by the D-luciferin/Firefly luciferase system. The development of AkaLumine hydrochloride, a synthetic luciferin (B1168401) analog, in conjunction with its engineered luciferase counterpart, Akaluc, represents a significant leap forward, enabling unprecedented sensitivity for deep-tissue imaging.

This technical guide delves into the core principles of in vivo imaging using this compound, providing a comprehensive overview of its mechanism of action, comparative advantages, and detailed experimental protocols.

Core Principles and Mechanism of Action

The fundamental limitation of the conventional D-luciferin/Firefly luciferase (Fluc) system lies in its emission spectrum. The reaction produces light with a maximum wavelength (λmax) of approximately 562 nm.[1] This yellow-green light is readily absorbed by biological tissues, particularly by hemoglobin and melanin, leading to significant signal attenuation when imaging deep-seated biological processes.[1][2]

This compound was developed to overcome this hurdle. It is a synthetic analog of D-luciferin that, when reacting with luciferase, emits light in the near-infrared (NIR) region, with a maximum wavelength of around 677 nm.[1][2][3] This longer wavelength light is less susceptible to absorption and scattering by tissues, allowing for significantly improved penetration and detection of signals from deep within a living organism.[1][3][4]

To maximize the light output from this compound, a mutant of firefly luciferase, named Akaluc, was engineered through directed evolution.[2][4][5][6] This enzyme is a more efficient catalyst for this compound, resulting in a bioluminescent reaction that can be up to 1,000 times brighter in the mouse brain than the conventional D-luciferin/Fluc system.[5][7] The combination of this compound and Akaluc is often referred to as the AkaBLI system.[3][5][7]

Quantitative Advantages of the AkaLumine/Akaluc System

The superiority of the AkaLumine/Akaluc system for in vivo imaging is not merely qualitative. Quantitative data from various studies consistently demonstrate its enhanced sensitivity and deep-tissue imaging capabilities.

| Parameter | D-luciferin / Fluc System | AkaLumine-HCl / Akaluc System | Fold Improvement | Reference |

| Peak Emission Wavelength | ~562 - 578 nm | ~677 nm | N/A | [1][2] |

| In Vitro Signal Intensity | Baseline | >10x brighter | >10 | [4][6] |